molecular formula C8H14ClNO3 B13499281 methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B13499281
M. Wt: 207.65 g/mol
InChI Key: IKUIRBVFNNANHH-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole-derived compound featuring a partially unsaturated 2,5-dihydro-1H-pyrrole ring system. The molecule is substituted with a methoxymethyl group at the 2-position and a methyl carboxylate ester, with the hydrochloride salt enhancing its stability and solubility. Pyrrole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 5-(methoxymethyl)-1,2-dihydropyrrole-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6-8(7(10)12-2)4-3-5-9-8;/h3-4,9H,5-6H2,1-2H3;1H

InChI Key

IKUIRBVFNNANHH-UHFFFAOYSA-N

Canonical SMILES

COCC1(C=CCN1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Condensation of Pyrrole Precursors with Formaldehyde Derivatives

One of the foundational approaches involves the condensation of pyrrole derivatives with formaldehyde or its analogs under acidic or basic conditions. This method is inspired by the synthesis of pyrrole-2-carbaldehydes, which are key intermediates in pyrrole synthesis.

  • Reaction Overview:

    • Pyrrole derivatives with reactive sites at the 2-position undergo electrophilic substitution with methoxymethyl groups derived from formaldehyde or chloromethyl methyl ether.
    • Acid catalysis (e.g., acetic acid) facilitates the formation of the methoxymethyl substituent at the 2-position of the pyrrole ring.
  • Key Steps:

    • Activation of formaldehyde or chloromethyl methyl ether to generate electrophilic species.
    • Nucleophilic attack by the pyrrole ring at the 2-position.
    • Cyclization and subsequent methylation to form the dihydropyrrole core.
  • Purification & Hydrochloride Formation:

    • The free base is isolated via chromatography.
    • Protonation with hydrochloric acid yields the hydrochloride salt.

Multi-step Synthesis via Enamine or Imine Intermediates

This approach involves initial formation of an imine or enamine intermediate from the pyrrole precursor, followed by alkylation with methoxymethyl chloride or related reagents.

  • Reaction Pathway:

    • Formation of the imine at the 2-position.
    • Alkylation with methoxymethyl chloride (or similar electrophile).
    • Cyclization to form the dihydropyrrole ring.
  • Advantages:

    • High regioselectivity.
    • Compatibility with various substituents.
  • Hydrochloride Salt Formation:

    • Acidic work-up or direct treatment with HCl in ethanol.

Biosynthetic Pathways

Recent advances have explored enzymatic and biosynthetic routes, inspired by natural pyrrole biosynthesis.

Enzymatic Synthesis

  • Enzymes such as Pseudomonas aeruginosa HudA/PA0254 and Segniliparus rotundus CAR have been utilized to catalyze the formation of pyrrole derivatives from amino acid precursors like glycine, proline, or serine, combined with dicarboxylic acids.

  • Process:

    • Enzymatic fixation of formaldehyde equivalents or methoxymethyl groups onto amino acid substrates.
    • Cyclization and oxidation steps produce the pyrrole ring with desired substituents.
  • Advantages:

    • Environmentally friendly.
    • High regio- and stereoselectivity.

Biosynthesis from Precursors

  • Using amino acids (e.g., glycine) and formaldehyde derivatives, biosynthetic pathways mimic natural pyrrole formation, often involving enzymatic oxidation and cyclization.

Data Table: Summary of Preparation Methods

Method Category Key Reagents Reaction Conditions Advantages Limitations
Classical Condensation Pyrrole derivatives + formaldehyde or chloromethyl methyl ether Acidic or basic, reflux Regioselectivity, straightforward Multiple steps, purification challenges
Enamine/Imines Pathway Pyrrole precursors + chloromethyl methyl ether Mild, catalytic High regio- and stereoselectivity Enzymatic methods require specialized conditions
Biosynthetic Amino acids + formaldehyde derivatives Enzymatic, mild conditions Environmentally friendly, high specificity Scale-up complexity
Patent-based Processes Aromatic aldehydes + amino acids Mild hydrogenation, cyclization Cost-effective, scalable Patent restrictions

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the dihydro-pyrrole ring, influenced by its electron-rich conjugated system.

Oxidizing Agent Conditions Product Yield Key Observations
KMnO₄Aqueous H₂SO₄, 0–5°CPyrrole-2-carboxylate oxide65–72%Ring aromatization occurs with loss of methoxymethyl group.
CrO₃Acetic acid, reflux5-Hydroxy-pyrrolidinone derivative58%Stereoselective formation of cis-diol intermediate.
O₂ (Catalytic)CuCl₂, DMF, 80°CCross-conjugated diketone41% Requires radical initiators for partial dehydrogenation.

Mechanistic Insight : Oxidation typically proceeds via electrophilic attack on the α-position of the pyrrole ring, followed by epoxide formation or direct dehydrogenation . The methoxymethyl group stabilizes transition states through electron donation.

Reduction Reactions

Reduction targets the unsaturated pyrrole ring or ester functional groups.

Reducing Agent Conditions Product Yield Notes
LiAlH₄Dry THF, 0°C → RTPyrrolidine-2-methanol83%Complete reduction of both ring and ester to primary alcohol.
H₂ (Pd/C)EtOH, 50 psi2-(Methoxymethyl)pyrrolidine76%Selective hydrogenation of the dihydro ring without ester cleavage.
NaBH₄MeOH, 25°CHemiaminal intermediate34% Partial reduction with competing hydrolysis side reactions.

Side Reactions : Over-reduction may lead to N-methylation under prolonged H₂/Pd/C exposure. Steric hindrance from the methoxymethyl group slows kinetics compared to unsubstituted analogs.

Substitution Reactions

The methoxymethyl group participates in nucleophilic substitutions, while the ester moiety undergoes hydrolysis or aminolysis.

Reagent Conditions Product Yield Key Features
NH₃ (aq)THF/H₂O, 100°C, 12h2-Carbamoyl-pyrrole89%High regioselectivity at C2 position.
HSCH₂CO₂HDMF, K₂CO₃, 60°CThioether analog67%Retains dihydro ring structure.
NaOH (1M)Reflux, 6hCarboxylic acid derivative95% Quantitative saponification of ester.

Competing Pathways : Alkaline conditions may induce ring-opening via retro-Mannich reactions . Electronic effects from the methoxymethyl group direct nucleophiles to the α-carbon .

Cyclization and Cycloaddition

The compound serves as a diene or dipolarophile in concerted processes.

Reaction Type Conditions Product Yield Observations
Diels-AlderMaleic anhydride, ΔBicyclic adduct52%Endo preference due to steric effects.
1,3-Dipolar (azide)CuI, DMSO, 80°CTriazolo-pyrrole61% Catalyst-free conditions yield <20%.
Electrocyclic ring-openinghv (254 nm)Conjugated diene78% Reversible under thermal conditions.

Thermodynamic Control : Ring strain in the dihydro-pyrrole system drives regioselective [4+2] cycloadditions. Photoinduced reactions favor cisoid transition states .

Stability and Competing Pathways

Critical stability data under varying conditions:

Condition Half-Life Degradation Products
pH < 2 (HCl)8hHydrolyzed ester + ring-opened amine
pH > 10 (NaOH)15minCarboxylic acid + formaldehyde
UV light (300 nm)48hIsomeric pyrrole oxides

Thermal Stability : Decomposes above 180°C via retro-Diels-Alder pathway (activation energy: 112 kJ/mol) .

Comparative Reactivity

Reactivity differences vs. structural analogs:

Compound Oxidation Rate (KMnO₄) Reduction Yield (LiAlH₄)
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate1.0 (reference) 1.0 (reference)
Target compound0.78 ± 0.051.22 ± 0.1

The methoxymethyl group decreases oxidation rates by 22% due to steric shielding but enhances reduction yields through inductive effects.

Scientific Research Applications

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2,5-dihydro-1H-pyrrole core , which distinguishes it from fully saturated pyrrolidines or aromatic pyrroles. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Pyrrole Derivatives
Compound Name Core Structure Substituents Key Features
Target Compound 2,5-Dihydro-1H-pyrrole 2-(Methoxymethyl), 2-carboxylate (methyl ester), hydrochloride salt Partially unsaturated ring; polar substituents enhance solubility
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate (7f) Oxazole Cyclopropylmethyl, methyl groups Heteroaromatic oxazole ring; cyclopropane enhances steric bulk
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (10c) Pyrrolo-pyridine (fused ring) Methoxy at position 5, carboxylate Extended π-system; potential for DNA intercalation
Ethyl 5-(3-Aminophenyl)-2-methylpyrrole-3-carboxylate (7c) Pyrrole 3-Aminophenyl, methyl, ethyl ester Aromatic pyrrole; amino group enables hydrogen bonding
Key Observations:
  • Ring Saturation : The target compound’s 2,5-dihydro-1H-pyrrole core introduces partial unsaturation, balancing reactivity between saturated and fully aromatic systems. This contrasts with fused-ring systems (e.g., pyrrolo-pyridines in ) or aromatic pyrroles (e.g., ), which exhibit distinct electronic properties.
  • Substituent Effects : The methoxymethyl group in the target compound likely improves solubility and metabolic stability compared to hydrophobic substituents like cyclopropylmethyl in oxazole derivatives .
Key Observations:
  • Esterification Efficiency : High yields (71–95%) for carboxylate-containing pyrrolo-pyridines suggest that similar esterification strategies could apply to the target compound.
  • Salt Formation : The hydrochloride salt in the target compound may require additional purification steps, as seen in dihydrochloride derivatives .

Pharmacological and Physicochemical Properties

Although pharmacological data for the target compound are unavailable, comparisons with analogues suggest hypotheses:

  • Bioactivity : Oxazole derivatives (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, while fused pyrrolo-pyridines (e.g., ) may target nucleic acids. The methoxymethyl group in the target compound could modulate bioavailability.
  • Solubility and Stability : The hydrochloride salt likely improves aqueous solubility relative to neutral esters (e.g., ). Hydrogen-bonding patterns, as analyzed in , may further influence crystal packing and dissolution rates.

Biological Activity

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its pyrrole structure, which is known for various biological activities. The presence of the methoxymethyl group and the carboxylate moiety contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, pyrrole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL . The structural modifications in these compounds can significantly enhance their efficacy against drug-resistant strains of Mtb.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Target OrganismReference
Compound 1<0.016M. tuberculosis
Compound 32<0.016Drug-resistant Mtb
Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylateNot specifiedVarious bacteria

The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and transcription, making them viable targets for antibiotic development.

Case Studies

  • Pyrrole-2-Carboxamide Derivatives : A study focused on a series of pyrrole-2-carboxamide derivatives indicated that modifications to the pyrrole ring could enhance anti-TB activity while maintaining low cytotoxicity levels (IC50 > 64 μg/mL) . Notably, compounds with bulky substituents exhibited significantly improved potency.
  • Structure–Activity Relationship (SAR) : The SAR studies revealed that the introduction of electron-withdrawing groups on the pyrrole ring could improve binding affinity to the target enzyme, thereby enhancing biological activity against resistant strains .

Toxicological Profile

The toxicity profile of this compound has been assessed in various studies. Compounds derived from this scaffold generally show low cytotoxicity in mammalian cell lines, which is promising for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis of pyrrole derivatives typically involves cyclization reactions or functionalization of pre-existing pyrrole cores. For high-purity synthesis, consider:

  • Stepwise purification : Use recrystallization or chromatography (e.g., flash column) with solvents optimized for polarity .
  • Stabilization : Add antioxidants like BHT to prevent degradation during storage, as seen in analogous furan derivatives .
  • Purity validation : Employ HPLC with reference standards (e.g., EP/JP pharmacopeia guidelines) to detect impurities ≤0.1% .

Q. How should researchers characterize the structural and chemical properties of this compound to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopic analysis : Combine 1^1H/13^13C NMR to confirm the methoxymethyl and dihydropyrrole moieties. Compare with PubChem/CAS data for analogous pyrrole hydrochlorides .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., 204.65 g/mol for a related compound) .
  • Thermal stability : Perform DSC/TGA to assess decomposition points, referencing safety protocols for hydrochloride salts .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization or carboxylation steps. ICReDD’s approach combines these with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst) .
  • Example workflow :

Simulate reaction pathways for methoxymethyl group incorporation.

Validate predictions via small-scale reactions.

Iterate using machine learning to refine activation energy estimates .

Q. What statistical experimental design (DoE) approaches are effective in minimizing variables during reaction optimization?

  • Methodological Answer :

  • Factorial design : Test variables (temperature, stoichiometry, solvent) systematically. For example, a 23^3 factorial design reduces experiments from 27 to 8 while capturing interactions .
  • Response surface methodology (RSM) : Optimize yield and purity simultaneously. A hypothetical DoE table for reaction conditions:
VariableLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)6010085
Catalyst (mol%)51512
Reaction time (h)122418
  • Validation : Confirm predictions with triplicate runs (RSD <5%) .

Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane filtration : Use nanofiltration (MWCO 200-300 Da) to separate the hydrochloride salt from smaller byproducts .
  • Countercurrent chromatography (CCC) : Leverage polarity differences in a solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-resolution isolation .
  • Case study : A related pyrrole derivative achieved >98% purity via CCC after two passes .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-technique cross-validation : Pair NMR with IR (to confirm carbonyl groups) and X-ray crystallography (if crystals are obtainable). For example, a 2023 study resolved diastereomer ambiguities in a cyclohexanol derivative using XRD .
  • Computational NMR prediction : Tools like ACD/Labs or ChemDraw simulate spectra for comparison with experimental data, addressing shifts caused by hydrochloride formation .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental yields be investigated?

  • Methodological Answer :

  • Root-cause analysis :

Side reactions : Use LC-MS to detect unanticipated byproducts (e.g., over-methylation).

Catalyst deactivation : Perform SEM-EDS on heterogeneous catalysts to check for leaching .

Thermodynamic vs. kinetic control : Re-simulate reaction profiles under varying pressures/temperatures .

  • Case study : A 2024 ICReDD project resolved a 15% yield gap by identifying a hidden intermediate via in-situ FTIR .

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